molecular formula C8H7N3O B12906946 N-Phenyl-1,3,4-oxadiazol-2-amine CAS No. 1750-80-7

N-Phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B12906946
CAS No.: 1750-80-7
M. Wt: 161.16 g/mol
InChI Key: OTIGSQDCBPRVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted oxadiazoles, thiazolidinones, and coupled heterocyclic derivatives .

Biological Activity

N-Phenyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with various carbonyl compounds. This method allows for the introduction of different substituents on the phenyl ring, which can significantly affect biological activity. Various derivatives have been synthesized to explore their potential as anticancer agents and antimicrobial agents.

2. Anticancer Activity

This compound and its derivatives have shown promising anticancer activity across various cancer cell lines.

Case Studies and Findings:

  • Anticancer Screening : A study reported that derivatives of 1,3,4-oxadiazole exhibited significant cytotoxic effects against multiple cancer cell lines including leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T47D) with growth inhibition percentages ranging from 40% to 54% at a concentration of 10 µM .
Cell Line% Growth Inhibition at 10 µM
K-562 (Leukemia)47.22%
MDA-MB-43539.77%
T47D (Breast)34.27%

The mechanism by which N-phenyl derivatives exert their anticancer effects may involve the induction of apoptosis and inhibition of key kinases involved in cancer cell proliferation. For example, some derivatives have been identified as potent Axl kinase inhibitors with IC50 values as low as 0.010 µM .

3. Antimicrobial Activity

The oxadiazole ring has also been associated with antimicrobial properties, making N-phenyl derivatives valuable in the fight against various pathogens.

Antimicrobial Studies:

Research indicates that compounds containing the oxadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds tested against Staphylococcus aureus and Escherichia coli demonstrated antibacterial activity that was comparable or superior to standard antibiotics .
MicroorganismMinimum Inhibitory Concentration (MIC)
S. aureus<8 µg/mL
E. coli<16 µg/mL

4. Other Biological Activities

Beyond anticancer and antimicrobial effects, N-phenyl-1,3,4-oxadiazol-2-amines have shown potential in other areas:

Anti-inflammatory and Analgesic Effects:

Studies have suggested that some derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR):

The biological activity of these compounds is often influenced by their structural features. Modifications to the phenyl ring or the oxadiazole core can enhance efficacy or alter selectivity towards specific biological targets.

Properties

CAS No.

1750-80-7

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H7N3O/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11)

InChI Key

OTIGSQDCBPRVEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.